![molecular formula C3H6B2 B14411723 1,3-Diborabicyclo[1.1.1]pentane CAS No. 87902-15-6](/img/structure/B14411723.png)

1,3-Diborabicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

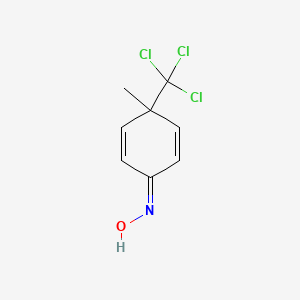

1,3-Diborabicyclo[1.1.1]pentane is an organic compound that belongs to the bicyclic bridged compounds family. It is a hydrocarbon with the molecular formula C₅H₈, consisting of three rings of four carbon atoms each . This compound is known for its highly strained molecular structure, which makes it an interesting subject of study in synthetic chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 1,3-Diborabicyclo[1.1.1]pentane typically involves the conversion of 1,3-dicarboxylic acid of bicyclo[1.1.1]pentane through a series of reactions. One common method is the Hunsdiecker reaction, which converts the dicarboxylic acid to the corresponding dibromide, followed by a coupling reaction with n-butyllithium . Another approach involves the use of visible light-induced synthesis via cooperative photoredox and N-heterocyclic carbene catalysis . These methods offer mild conditions, operational simplicity, and high atom economy, making them suitable for both laboratory and industrial production .

Analyse Chemischer Reaktionen

1,3-Diborabicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones and other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

Common reagents used in these reactions include diazo esters, N-heterocyclic carbenes, and iridium catalysts . The major products formed from these reactions are typically disubstituted bicyclo[1.1.1]pentane derivatives, which have applications in drug design and materials science .

Wissenschaftliche Forschungsanwendungen

1,3-Diborabicyclo[1.1.1]pentane has a wide range of scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

Wirkmechanismus

The mechanism by which 1,3-Diborabicyclo[1.1.1]pentane exerts its effects involves its ability to mimic the geometry and substituent exit vectors of benzene rings. This allows it to interact with molecular targets in a similar manner to benzene derivatives, but with improved physicochemical properties . The compound’s high passive permeability and water solubility make it an attractive candidate for drug design .

Vergleich Mit ähnlichen Verbindungen

1,3-Diborabicyclo[1.1.1]pentane is unique compared to other similar compounds due to its highly strained structure and three-dimensional cyclic scaffold. Similar compounds include:

Bicyclo[1.1.1]pentane: A hydrocarbon with a similar structure but without the boron atoms.

1,3-Diiodobicyclo[1.1.1]pentane: An intermediate used in the synthesis of various functionalized derivatives.

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative used in medicinal chemistry.

These compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

87902-15-6 |

|---|---|

Molekularformel |

C3H6B2 |

Molekulargewicht |

63.71 g/mol |

IUPAC-Name |

1,3-diborabicyclo[1.1.1]pentane |

InChI |

InChI=1S/C3H6B2/c1-4-2-5(1)3-4/h1-3H2 |

InChI-Schlüssel |

TZUJRDBECPXBHI-UHFFFAOYSA-N |

Kanonische SMILES |

B12CB(C1)C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)

![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)

![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)